molecular formula C11H12F2O3 B1405961 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid CAS No. 1514825-08-1

2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid

Cat. No. B1405961
M. Wt: 230.21 g/mol
InChI Key: YIAOVOKKRKGEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid is a chemical compound with the CAS Number: 1514825-08-1 . It has a molecular weight of 230.21 . The IUPAC name for this compound is 2,2-difluoro-2-(2-isopropoxyphenyl)acetic acid .


Molecular Structure Analysis

The Inchi Code for 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid is 1S/C11H12F2O3/c1-7(2)16-9-6-4-3-5-8(9)11(12,13)10(14)15/h3-7H,1-2H3,(H,14,15) . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid is a powder that is stored at room temperature .

Scientific Research Applications

Environmental Degradation

Polyfluoroalkyl chemicals, which include compounds similar to 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid, are subject to microbial and abiotic degradation in the environment. This degradation can lead to the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), which are persistent and toxic. Research has focused on understanding the biodegradability of such compounds to evaluate their environmental fate and effects (Liu & Avendaño, 2013).

Industrial Applications

In the context of oil and gas operations, organic acids, including acetic acid (a simpler analog of the compound ), are used for acidizing operations to enhance the permeability of reservoir rocks. These operations involve the dissolution of minerals to remove formation damage and improve production rates. Organic acids are preferred in some cases due to their lower corrosivity and ability to function at high temperatures (Alhamad et al., 2020; Alhamad et al., 2020).

Biotechnological Production

Lactic acid, a biotechnological product derived from biomass, serves as a precursor for several potentially valuable chemicals, including 1,2-propanediol and lactate ester, through chemical and biotechnological routes. The production of these chemicals from lactic acid demonstrates the potential for biotechnological applications to replace chemical synthesis routes for a more sustainable and environmentally friendly approach (Gao et al., 2011).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,2-difluoro-2-(2-propan-2-yloxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-7(2)16-9-6-4-3-5-8(9)11(12,13)10(14)15/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAOVOKKRKGEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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